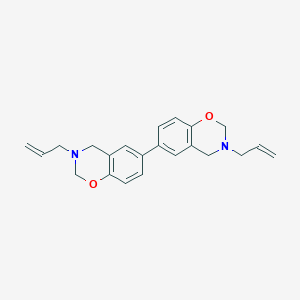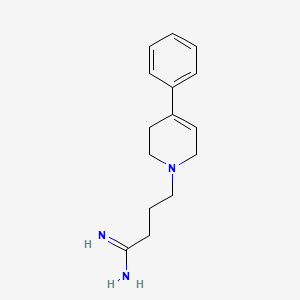
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is a chemical compound with a complex structure that includes a phenyl group, a dihydropyridine ring, and a butanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine ring, which can be achieved through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the butanimidamide moiety is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The compound can be reduced to form a tetrahydropyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with ion channels, while the phenyl group may engage in π-π interactions with aromatic residues in proteins. The butanimidamide moiety can form hydrogen bonds with polar functional groups, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3,6-dihydropyridin-1(2H)-amine: Similar structure but lacks the butanimidamide moiety.
4-Phenylpyridine: Contains a phenyl group and a pyridine ring but lacks the dihydropyridine and butanimidamide components.
N-Phenylbutanimidamide: Contains a phenyl group and a butanimidamide moiety but lacks the dihydropyridine ring.
Uniqueness
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. The presence of the dihydropyridine ring, phenyl group, and butanimidamide moiety allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
437999-04-7 |
|---|---|
Molekularformel |
C15H21N3 |
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanimidamide |
InChI |
InChI=1S/C15H21N3/c16-15(17)7-4-10-18-11-8-14(9-12-18)13-5-2-1-3-6-13/h1-3,5-6,8H,4,7,9-12H2,(H3,16,17) |
InChI-Schlüssel |
FGUXAOBCUODKCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)



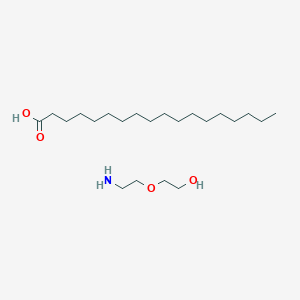
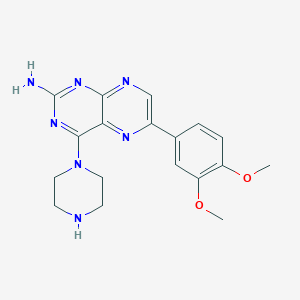
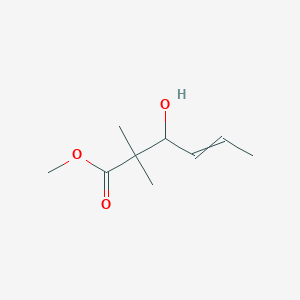
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
